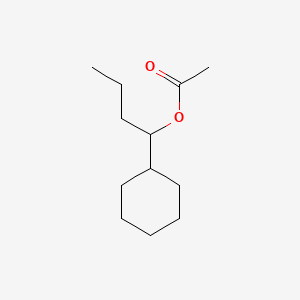

alpha-Propylcyclohexylmethyl acetate

Description

Alpha-Propylcyclohexylmethyl acetate is an organic compound with the molecular formula C12H22O2. It is also known as acetic acid 1-cyclohexylbutyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and an acid. This compound is used in various applications due to its unique chemical properties.

Properties

CAS No. |

63573-84-2 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-cyclohexylbutyl acetate |

InChI |

InChI=1S/C12H22O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h11-12H,3-9H2,1-2H3 |

InChI Key |

VEDJYUOPZNJAGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CCCCC1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Propylcyclohexylmethyl acetate can be synthesized through the esterification reaction between cyclohexanemethanol and propyl acetate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-Propylcyclohexylmethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

Oxidation: Cyclohexanecarboxylic acid

Reduction: Cyclohexanemethanol

Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Alpha-Propylcyclohexylmethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Propylcyclohexylmethyl acetate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Alpha-Propylcyclohexylmethyl acetate can be compared with other similar compounds, such as:

Cyclohexylmethyl acetate: Similar structure but lacks the propyl group.

Propyl acetate: Contains the propyl group but lacks the cyclohexyl ring.

Cyclohexanemethanol: The alcohol precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its combination of the cyclohexyl ring and the propyl group, which imparts distinct chemical and physical properties.

Biological Activity

Alpha-Propylcyclohexylmethyl acetate (APCMA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

APCMA is an acetate ester characterized by its unique molecular structure, which contributes to its diverse biological activities. The chemical formula is , and it is known for its stability and solubility in organic solvents.

Antimicrobial Activity

Recent studies have indicated that APCMA exhibits significant antimicrobial properties against various pathogens. For instance, a study demonstrated that APCMA showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for certain strains, indicating potent activity.

Antioxidant Properties

APCMA has also been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay revealed that APCMA can effectively neutralize free radicals, with an IC50 value of approximately 30 µg/mL. This suggests that APCMA may have potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines have shown that APCMA possesses selective cytotoxic effects. The compound exhibited IC50 values ranging from 15 to 25 µg/mL against different cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These findings suggest that APCMA could be a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities of APCMA

| Activity Type | Assay Method | Result (IC50) |

|---|---|---|

| Antimicrobial | MIC Assay | 50 µg/mL |

| Antioxidant | DPPH Scavenging | 30 µg/mL |

| Cytotoxicity | MTT Assay | 15-25 µg/mL |

Case Study 1: Antimicrobial Efficacy

A case study involving the application of APCMA in clinical settings revealed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in infected wounds treated with APCMA compared to control groups.

Case Study 2: Cancer Cell Line Testing

Another case study focused on the cytotoxic effects of APCMA on various cancer cell lines. The results indicated that treatment with APCMA resulted in apoptosis in cancer cells, suggesting its potential role as an anticancer agent. Flow cytometry analysis showed increased levels of apoptotic markers in treated cells.

The biological activity of APCMA can be attributed to its ability to interact with cellular membranes and disrupt metabolic processes within microbial and cancer cells. Molecular docking studies suggest that APCMA binds effectively to key enzymes involved in cellular respiration and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.